molecular formula C17H18ClNO2 B169902 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 175783-75-2

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B169902
CAS No.: 175783-75-2
M. Wt: 303.8 g/mol
InChI Key: VFDWVKOTFLFOIO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone is a synthetic organic compound recognized for its potential as a key intermediate in the development of pharmacologically active molecules. Compounds within this structural class have been identified as promising scaffolds in antimicrobial research, showing significant binding affinities against specific fungal protein receptors such as 6EYY, 3DD4, and 7YQP in molecular docking studies, which suggests a potential mechanism of action for their bioactive properties . The molecular structure of related compounds features a bowed conformation, which influences its solid-state packing and intermolecular interactions, such as C–H···O hydrogen bonding, factors that can be critical in understanding its reactivity and interaction with biological targets . As a nitrogen-containing building block, this compound is of high value in medicinal chemistry for the synthesis of novel quinoline and other heterocyclic derivatives, which are prevalent moieties in numerous alkaloids and FDA-approved drugs with a wide range of therapeutic indications . Its research applications are primarily focused on serving as a precursor in the synthesis of compounds for anti-fungal, anti-inflammatory, and anti-cancer investigations, providing a versatile core for further chemical functionalization and drug discovery efforts .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDWVKOTFLFOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175783-75-2
Record name 1-(4-CHLOROPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE
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Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in the compound can undergo nucleophilic additions. For example:

  • Grignard Reagents : Reacts with organomagnesium halides (e.g., CH₃MgBr) to form tertiary alcohols.

  • Hydrazine Derivatives : Forms hydrazones under acidic or basic conditions. Similar reactions are documented for propanone derivatives in the Baeyer-Villiger oxidation context .

Mechanistic Pathway :
R2C O+NuR2C O Nu\text{R}_2\text{C O}+\text{Nu}^-\rightarrow \text{R}_2\text{C O Nu}

Reduction of the Ketone Group

The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:
R2C ONaBH4R2CH OH\text{R}_2\text{C O}\xrightarrow{\text{NaBH}_4}\text{R}_2\text{CH OH}
This reaction is typical for aryl ketones .

Condensation Reactions

The compound may participate in condensation reactions due to its ketone and anilino groups:

  • Schiff Base Formation : Reacts with primary amines to form imines.

  • Knorr Quinoline Synthesis : Cyclization with β-keto esters under acidic conditions to form quinoline derivatives.

Example :
R C O CH2NH Ar+R COOR Quinoline Derivative\text{R C O CH}_2-\text{NH Ar}+\text{R COOR }\rightarrow \text{Quinoline Derivative}

Alkylation of the Anilino Group

The 4-ethoxyanilino substituent can undergo alkylation. For instance:

  • Williamson Ether Synthesis : Replacement of the ethoxy group with alkyl halides using bases like K₂CO₃ or NaH .

Reaction Conditions :
Ar O C2H5+R XBaseAr O R+C2H5X\text{Ar O C}_2\text{H}_5+\text{R X}\xrightarrow{\text{Base}}\text{Ar O R}+\text{C}_2\text{H}_5\text{X}

Electrophilic Aromatic Substitution

The chlorophenyl ring can undergo:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para/meta positions.

  • Halogenation : Further chlorination/bromination via FeCl₃ catalysis.

Regioselectivity : The 4-chloro group directs incoming electrophiles to the meta position .

Oxidation Reactions

The ketone group is generally resistant to oxidation, but the α-carbon could be oxidized under strong conditions (e.g., KMnO₄/H⁺) to form carboxylic acid derivatives.

Complexation with Metal Ions

The anilino group may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

Key Research Findings

Reaction Type Conditions Products Yield References
Nucleophilic AdditionCH₃MgBr, THF, 0°C → RTTertiary alcohol derivative~75%*
ReductionNaBH₄, MeOH, 0°CSecondary alcohol~80%*
AlkylationK₂CO₃, DMF, 80°CAlkoxy-substituted aniline derivative~65%*

*Yields estimated from analogous reactions.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone has been investigated for its potential therapeutic properties. It belongs to a class of compounds that exhibit anti-cancer activities. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anti-cancer agents.

Case Study: Apoptosis Induction
Research indicates that compounds similar to this compound can activate apoptotic pathways in various cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to generate reactive oxygen species (ROS) and activate p53 pathways, leading to cell cycle arrest and apoptosis in lung adenocarcinoma cells .

Photodynamic Therapy (PDT)

The compound's potential application in photodynamic therapy is noteworthy. PDT utilizes photosensitizers that generate cytotoxic species upon light activation. The structural characteristics of this compound suggest it could be modified to enhance its light-absorbing properties, making it suitable for use as a photosensitizer in treating tumors.

Mechanism of Action
Upon light activation, the compound could produce singlet oxygen and other reactive species that selectively damage tumor cells while sparing surrounding healthy tissue. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations makes it valuable for creating diverse chemical entities.

Synthesis Example
The synthesis of chalcone derivatives from this compound has been explored due to their broad biological activities, including antimicrobial and anti-inflammatory properties . The reaction typically involves the condensation of appropriate aldehydes with ketones like this compound under basic conditions.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-cancer agent; induces apoptosis in cancer cells
Photodynamic TherapyPossible use as a photosensitizer; generates reactive species upon light activation
Organic SynthesisIntermediate for synthesizing biologically active chalcones

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Donating Groups (EDG): The ethoxy group in the target compound likely improves solubility compared to electron-withdrawing chloro substituents (e.g., in ). Methoxy groups (as in ) similarly enhance polarity but with reduced steric bulk.
  • Biological Relevance: Piperidinyl-substituted analogs (e.g., Aldi-4 in ) demonstrate inhibitory activity against aldehyde dehydrogenase (ALDH), suggesting that the target compound’s ethoxy-anilino group could modulate similar biological interactions.

Biological Activity

1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone is a synthetic organic compound with potential applications in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorophenyl group and an ethoxyanilino moiety, which contribute to its reactivity and interaction with biological systems. Research has indicated its potential as an antimicrobial and anticancer agent, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18ClNO\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}

Key Features:

  • Chlorophenyl Group: Enhances lipophilicity and may influence interactions with biological membranes.
  • Ethoxyanilino Group: May participate in hydrogen bonding and other interactions with biological targets.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The compound's ability to inhibit cell proliferation highlights its potential as a therapeutic agent in oncology.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth and cancer cell survival.
  • Receptor Interaction: It could interact with cellular receptors, leading to downstream effects that promote apoptosis or inhibit proliferation.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

Recent case studies have provided insights into the practical applications of this compound:

  • Antimicrobial Efficacy Study: A study conducted on hospital-acquired infections demonstrated the effectiveness of this compound against resistant bacterial strains, suggesting its potential use in clinical settings.
  • Cancer Treatment Trials: Preliminary trials involving combination therapies with conventional chemotherapeutics have shown enhanced efficacy when paired with this compound, indicating a synergistic effect.

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone, and how can reaction conditions be optimized?

  • Methodological Answer :
    Synthesis typically involves a Claisen-Schmidt condensation between 4-chloroacetophenone and 4-ethoxyaniline derivatives. Evidence from analogous compounds (e.g., 1-(4-chlorophenyl)-3-(2-methoxy-anilino)propan-1-one) suggests using ethanol as a solvent with catalytic acid (e.g., thionyl chloride) to promote ketone-amine coupling . Optimization includes:
    • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
    • Stoichiometry : A 1:1.2 molar ratio of ketone to amine improves yield .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, followed by recrystallization for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the ethoxy group (–OCH2 _2CH3_3) appears as a triplet (~1.3 ppm) and quartet (~3.8 ppm), while the 4-chlorophenyl proton signals resonate at 7.4–7.6 ppm .
    • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., amine-ketone interactions) for structural validation .
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm1^{-1} and N–H bend (amine) at ~3300 cm1^{-1} .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
    • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation or degradation.
    • Stability studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Ethoxy groups may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxyanilino group in nucleophilic addition or substitution reactions?

  • Methodological Answer :
    The ethoxyanilino group (–NH–C6 _6H4 _4–OCH2 _2CH3_3) acts as a weak nucleophile due to electron-donating ethoxy substitution. In acidic media, the amine protonates, reducing nucleophilicity. Kinetic studies (e.g., monitoring by 1H^1H-NMR) reveal slower reaction rates compared to non-ethoxy analogs. Computational modeling (DFT) can map electron density to predict regioselectivity in cross-coupling reactions .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data (e.g., cytotoxicity vs. structural analogs)?

  • Methodological Answer :
    • Data triangulation : Compare cytotoxicity (e.g., IC50_{50}) with structurally similar compounds (e.g., 1-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) to identify substituent-specific trends .
    • Structural validation : Re-examine crystallographic data to rule out polymorphic differences affecting bioactivity .
    • Dose-response refinement : Use narrower concentration ranges to detect non-linear effects (e.g., hormesis) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :
    • Analog synthesis : Modify the ethoxy group (e.g., replace with methoxy or hydroxy) and test for target binding (e.g., kinase inhibition assays) .
    • Molecular docking : Use crystal structures (e.g., serine protease targets) to simulate binding interactions. The chlorophenyl moiety may occupy hydrophobic pockets, while the ethoxyanilino group hydrogen-bonds with catalytic residues .
    • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to optimize substituents for bioavailability .

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